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Lead borate

Cat. No.: B1172869
CAS No.: 12676-62-9
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Description

Lead borate is an inorganic compound of significant interest in advanced material science and glass technology. It is a key precursor in the synthesis of this compound glasses, which are extensively studied for their unique structural properties and applications. These glasses are characterized by a structure where lead can act as both a network modifier at lower concentrations and transition towards a network former with covalent Pb–O bonds at higher PbO content . This dual role allows for the engineering of glasses with enhanced properties, such as a high refractive index and nonlinear optical behavior . A prominent application of this compound glasses is in radiation shielding, as their high density and effective atomic number provide excellent attenuation of gamma rays and X-rays . Ongoing research focuses on improving the optical and structural stability of these glasses under radiation by doping with rare-earth ions like Cerium and Dysprosium . Beyond optics, studies on lead-borate glasses containing transition metals like iron have explored their semiconducting electrical properties, which are explained by the small polaron hopping mechanism . In a biomedical context, synthesized this compound nanoparticles (LB-Np) have demonstrated remarkable selective anti-cancer activity by inducing apoptotic gene activity in p53 mutant cancer cells in vitro , showing no toxicity to healthy cell lines . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12676-62-9

Molecular Formula

Si2Ta

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Lead Borates

High-Temperature Solid-State Reaction Pathways for Crystalline Lead Borates

High-temperature solid-state reactions are a common method for synthesizing crystalline lead borates. This technique typically involves heating a mixture of solid precursor materials to a high temperature, allowing for diffusion and reaction between the components to form the desired crystalline phase.

Role of Reaction Parameters (Temperature, Atmosphere, Time)

Reaction parameters such as temperature, atmosphere, and time play crucial roles in the high-temperature solid-state synthesis of crystalline borates, including lead borates. The reaction temperature is critical for providing the necessary energy for diffusion and reaction between solid precursors. For example, the synthesis of new sodium rare-earth oxide borates, Na₂RE₂(BO₃)₂O (RE = Dy, Ho), was successfully carried out using solid-state reactions in the temperature range of 900-950 °C. researchgate.netresearchgate.net Another study on lanthanum borates investigated reaction temperatures between 500°C and 700°C. dergipark.org.tr The annealing temperature significantly affects the crystal structure and particle size of borates. nih.gov

The reaction time is also a critical factor, allowing sufficient time for the solid-state diffusion and completion of the reaction. Studies on calcium borate (B1201080) nanoparticles showed that increasing annealing time at a specific temperature (700 °C) initiated the conversion from amorphous to crystalline phase after 5 hours. nih.gov

While not explicitly detailed for lead borates in the provided results, the atmosphere can influence the oxidation states of components and the stability of certain phases during high-temperature synthesis. For example, the synthesis of antimony oxide glasses involved melting in air, leading to the conversion of some Sb³⁺ to Sb⁵⁺. core.ac.uk Studies on lanthanum borate synthesis also considered the effect of atmosphere. researchgate.net

Data on the effect of temperature and time on calcium borate synthesis provides an example of how these parameters influence the resulting crystalline phases:

Annealing Temperature (°C)Annealing Time (h)Dominant Crystalline Phase(s)
7005Metaborate (B1245444) (CaB₂O₄)
750-9702Metaborate (CaB₂O₄) and Tetraborate (B1243019) (CaB₄O₇) (at higher temperatures)
970-Tetraborate (CaB₄O₇)

Mechanochemical Activation in Solid-State Synthesis

Mechanochemical activation, often involving ball milling, can be employed to facilitate solid-state reactions, potentially lowering reaction temperatures and times. researchgate.net This technique involves the mechanical treatment of solid reactants, leading to particle size reduction, increased surface area, and the introduction of defects, all of which can enhance reactivity. researchgate.netrsc.org While the provided results discuss mechanochemical synthesis in the context of other borates and materials researchgate.netresearchgate.netrsc.orgnih.govsibran.ru, the principle of using mechanical activation to promote solid-state reactions is applicable to lead borates. Mechanochemical activation can lead to the mixing of reagents at a molecular or cluster level, accelerating the interaction between them. researchgate.net It can also decrease the temperature required for the initiation of solid-state reactions. researchgate.net

Melt-Quenching Techniques for Lead Borate Glasses

Melt-quenching is a widely used technique for preparing this compound glasses. This method involves melting a mixture of precursor materials at high temperatures and then rapidly cooling the melt to prevent crystallization, resulting in an amorphous glassy state. researchgate.nettandfonline.comnih.govaip.orgingentaconnect.com

Raw Material Purity and Stoichiometric Control

The purity of raw materials and precise stoichiometric control are essential for producing this compound glasses with desired compositions and properties. High-purity raw materials, such as oxides or carbonates of lead and boron, are typically used. mdpi.comfrontiersin.org For example, studies on this compound glasses have utilized H₃BO₃, PbO, and Pb₃O₄ powders as precursors. scientiaplena.org.br The weighing of component powders in appropriate amounts and ratios is a critical step in the melt-quenching process. mdpi.com

Stoichiometric control is important for defining the composition of the resulting glass, which in turn influences its physical, structural, and optical properties. researchgate.netaip.orgscientiaplena.org.br The composition is often expressed in terms of the molar percentage of PbO and B₂O₃, such as xPbO-(100-x)B₂O₃ where x varies over a certain range. researchgate.nettandfonline.com Variations in the PbO content, for instance, have been shown to affect the density, molar volume, and microhardness of the glasses. researchgate.net

Cooling Rate Dependencies and Glass Formation Region Delimitation

The cooling rate is a critical parameter in melt-quenching, as it determines whether the melt solidifies into a glass or crystallizes. Rapid cooling is necessary to kinetically avoid crystallization and achieve the amorphous state. preprints.org The glass transition temperature (Tg) and the onset crystallization temperature (Tx) are important characteristic temperatures used to assess the thermal stability of a glass and its resistance to crystallization. chalcogen.ro The difference between these temperatures, ΔT = Tx - Tg, is an indicator of glass stability; a larger ΔT suggests higher thermal stability and a broader processing window without crystallization. chalcogen.ro

The glass formation region defines the range of compositions within which a stable glass can be formed by melt-quenching. This compound systems are known for their wide glass formation regions. scientiaplena.org.br The ease of glass formation can be evaluated using parameters like the Hruby parameter (Hr), where higher Hr values indicate easier glass formation and stability at moderate cooling rates. chalcogen.ro Conversely, glasses with lower Hr values may require more rapid quenching. chalcogen.ro

The cooling rate also influences the structure of the glass. For example, in borosilicate glasses, faster cooling rates can lead to a more random connectivity between structural units and a higher number of mixed bonds. frontiersin.org The thermal history, including the cooling rate, can impact the structural transformations in the melt and the final properties of the glass. ingentaconnect.com

Data on glass transition temperature (Tg) and the temperature interval of vitrification (δTg) for various borate glasses, including those containing lead, highlight the relationship between these parameters and the glassy state. preprints.org

Glass SystemTg (K)δTg (K)
Lead-silicate-9 – 17
Lead-germanate--
B₂O₃-Bi₂O₃--
B₂O₃-Li₂O--
B₂O₃-BaO--
B₂O₃-Na₂O₃--

Optimization of Melting Conditions for Homogeneity

Achieving homogeneity is critical in the synthesis of this compound glasses and other materials to ensure uniform properties. In melt-derived glasses, the melting temperature and time are key parameters for optimization. High temperatures, typically ranging from 900°C to 1250°C, are employed to melt the raw materials and form a homogeneous liquid. researchgate.net Stirring the molten material can further enhance homogeneity by promoting uniform distribution of components. researchgate.net For instance, in the preparation of barium borosilicate glass, melting above 1150°C resulted in amorphous samples, and optimizing soaking time at 1250°C was crucial for bubble-free glass. researchgate.net The use of fluxes, such as lithium metaborate, in fusion methods for sample preparation in techniques like XRF and ICP analysis, highlights the role of borates in creating homogeneous fused beads by dissolving oxidized samples at high temperatures. malvernpanalytical.com Microwave heating has also been explored as a method to improve homogeneity in glass melting, potentially due to a "microwave stirring" effect. researchgate.net

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer alternative routes to synthesize lead borates, often at lower temperatures compared to traditional melting processes. These approaches allow for better control over particle size, morphology, and crystallinity.

Hydrothermal and Solvothermal Synthesis of Crystalline Lead Borates

Hydrothermal and solvothermal synthesis are powerful techniques for obtaining crystalline lead borates under moderate to high temperatures and pressures in aqueous or non-aqueous solvents, respectively. These methods facilitate the formation of novel structures and metastable phases that may not be accessible through conventional solid-state reactions.

Several crystalline lead borates have been synthesized via hydrothermal routes. For example, Pb₆B₁₂O₂₁₂(OH)₆ was synthesized hydrothermally using lead metaborate in combination with sodium nitrate (B79036) and potassium nitrate at 240°C. researchgate.netdntb.gov.ua This method allowed for the formation of a compound crystallizing in a trigonal, non-centrosymmetric space group. researchgate.netdntb.gov.ua Another layered this compound, Pb[B₈O₁₁(OH)₄], was hydrothermally synthesized and found to crystallize in the monoclinic system. capes.gov.br An unusual this compound, Pb₆B₄O₁₁(OH)₂, with different cluster building units, was also assembled via a simple hydrothermal process using Pb(BO₂)₂·H₂O as precursors. acs.org High-temperature, high-pressure hydrothermal techniques have been used to synthesize new barium lead borates with 2D layer structures. rsc.orgnih.gov

Solvothermal methods have also been employed for the synthesis of crystalline borates, including this compound nanowhiskers. rsc.orgmjcce.org.mkresearchgate.networldscientific.comiucr.org this compound nanowhiskers have been successfully prepared by a facile solvothermal method, where the morphology and crystal sizes were controlled by adjusting the amount of ammonia (B1221849) hydroxide (B78521). rsc.org

Sol-Gel Processing Protocols for Amorphous and Nanocrystalline Phases

The sol-gel process is a versatile wet-chemical technique for fabricating solid materials from small molecules, often used for metal oxides. wikipedia.orgunina.it This method involves the formation of a colloidal solution (sol) that evolves into a gel-like network. wikipedia.org Sol-gel processing offers advantages such as improved purity, homogeneity, and reduced processing temperatures compared to melt-quenching. researchgate.net It can lead to the production of materials with high surface area and controlled porosity. unina.it

Sol-gel processing has been applied to the synthesis of borate-based glasses, including this compound systems. researchgate.netmdpi.comresearchgate.net This method can produce amorphous or nanocrystalline phases. researchgate.netresearchgate.net For instance, sol-gel derived borate bioactive glasses have been investigated, with studies focusing on the effect of composition on structure, texture, and bioactivity. researchgate.netresearchgate.net The sol-gel method can result in nanoporous textures, contrasting with the smooth surfaces of melt-derived glasses. researchgate.net While early studies on sol-gel derived borate glasses date back to the 1980s, more recent work has focused on developing novel borate systems with controllable composition and morphology for applications such as bone regeneration. researchgate.net Controlled heat treatment of sol-gel derived precursor glasses can lead to the formation of transparent glass-ceramics containing crystalline phases dispersed in an amorphous matrix. mdpi.com

Co-precipitation Routes for this compound Precursors

Co-precipitation is a method used to obtain precursors for various materials, including lead borates, by simultaneously precipitating multiple ions from a solution. This technique can offer a simple and cost-effective way to synthesize fine particles with homogeneous composition. researchgate.netresearchgate.netacs.orgscience.gov

Amorphous lead metaborate (Pb(BO₂)₂·H₂O) nanostructures have been synthesized by a simple and cost-effective buffer-precipitation method involving the precipitation of lead ions using a boric acid/sodium hydroxide buffer in the presence of polyethylene (B3416737) glycol. dntb.gov.uaresearchgate.net This method yielded spherical nanoparticles with an average size of 30±9 nm. researchgate.net Co-precipitation has also been used in studies investigating the scavenging of lead compounds, where this compound (PbB₂O₄) was identified as a suspended precipitate in borate-buffered experiments. vt.edu The chemical co-precipitation method is considered a viable route for producing superconducting powders and thin films, offering advantages over traditional solid-state routes, such as requiring less calcination. science.gov

Thin Film Deposition Techniques

Thin film deposition techniques are employed to create thin layers of this compound materials on various substrates, which is crucial for applications in electronics, optics, and protective coatings.

Chemical Vapor Deposition (CVD) of this compound Films

Chemical Vapor Deposition (CVD) is a vacuum deposition method used to produce high-quality solid materials, including thin films, by exposing a substrate to volatile precursors that react or decompose on the surface. agc-plasma.comwikipedia.org CVD allows for precise control over film composition, thickness, and microstructure. agc-plasma.com While the search results did not provide direct examples of CVD specifically for this compound films, CVD is a general technique applicable to the deposition of various materials, including boron-containing films using precursors like trimethyl borate. mdpi.combeilstein-journals.orgacs.org The principles of CVD, involving the delivery and reaction of gaseous precursors on a heated substrate, could potentially be adapted for the deposition of this compound films by selecting appropriate lead and boron-containing volatile compounds as precursors. Studies on boron-containing films by CVD highlight the use of organoboron precursors and the influence of parameters like plasma power and pressure on film properties. mdpi.comacs.org Electron beam-induced deposition (EBID), which shares some similarities with CVD in using gaseous precursors, has been used to deposit boron-containing material using trimethyl borate. beilstein-journals.org

Physical Vapor Deposition (PVD) Methods

Physical Vapor Deposition (PVD) encompasses a range of vacuum deposition techniques utilized to produce thin films and coatings by transferring material from a source to a substrate at the atomic or molecular level journalofbabylon.comwikipedia.org. The fundamental principle involves a material transitioning from a condensed phase (solid or liquid) to a vapor phase and subsequently condensing back into a thin film on a substrate journalofbabylon.comwikipedia.org. Common PVD methods relevant to material synthesis include sputtering and evaporation journalofbabylon.comwikipedia.org. These techniques offer advantages such as good film adhesion, control over film density and purity, and the ability to deposit a wide variety of materials journalofbabylon.comnanografi.com.

While extensive research exists on the PVD of various materials, including some oxides and borides, specific detailed studies focusing solely on the PVD synthesis of lead borates as the primary deposited material are less commonly reported compared to other deposition methods like melt-quenching for glasses ias.ac.in. However, PVD techniques, particularly sputtering and evaporation, are conceptually applicable for depositing complex materials, including multi-component systems like lead borates, by using appropriate targets or multiple sources tedpella.comijmaterials.com.

Sputtering, a PVD technique, involves bombarding a target material with energetic ions, causing atoms or molecules to be ejected and subsequently deposited onto a substrate nanografi.com. This method is characterized by its ability to maintain the composition of the target material in the deposited film, which is advantageous for complex compounds nanografi.com. Reactive sputtering, where the sputtered material reacts with a gas introduced into the chamber, could potentially be used to form this compound films from lead and boron targets in an oxygen-containing atmosphere ijmaterials.com. Research on the reactive magnetron co-sputtering of cadmium borate nanostructures from cadmium and boron targets in an Ar:O₂ gas mixture demonstrates the feasibility of synthesizing metal borates via sputtering by controlling the gas ratio and deposition time ijmaterials.com.

Evaporation, another key PVD technique, involves heating a source material in a vacuum until it vaporizes and condenses on the substrate uomustansiriyah.edu.iq. Thermal evaporation and electron-beam evaporation are variations of this method, suitable for materials with different melting points uomustansiriyah.edu.iq. While direct evaporation of a pre-synthesized this compound compound might be challenging due to potential decomposition or differences in vapor pressure of the constituent oxides (PbO and B₂O₃), co-evaporation from separate lead and boron oxide sources could be explored to control the film composition tedpella.com. The properties of the resulting film are influenced by factors such as deposition rate, substrate temperature, and vacuum conditions uomustansiriyah.edu.iq.

Research has explored the use of PVD, specifically evaporation, to deposit lead-containing films, such as lead oxide (PbO) seed layers, which are then used in subsequent synthesis steps for nanostructures researchgate.netacs.org. For instance, PbO seed layers fabricated by PVD on glass substrates have been utilized for the growth of PbO nanostructures via chemical bath deposition researchgate.netacs.org. This indicates that PVD can be employed to lay down foundational layers containing lead, which could potentially be combined with boron sources or processes to form lead borates.

The characteristics of films deposited by PVD, including composition, structure (amorphous or crystalline), and physical properties, are highly dependent on the specific PVD method, process parameters (e.g., power, pressure, temperature, deposition rate), and the nature of the precursor materials or targets journalofbabylon.commdpi.com. For instance, in sputtering, parameters like gas mixture ratio and deposition time influence the resulting nanostructure and purity ijmaterials.com.

For example, studies on the PVD of other materials highlight the influence of deposition parameters on film characteristics. Research on boron thin films synthesized by magnetron sputtering and electron-beam evaporation shows variations in deposition rate, uniformity, roughness, stress, and elemental composition depending on the method and conditions mdpi.com.

The application of PVD for lead borates would likely involve careful control of the stoichiometry of lead and boron in the deposited film, which can be challenging when co-depositing from separate sources or sputtering from a composite target. The resulting phase of the this compound (e.g., lead metaborate, lead orthoborate, or a specific glass composition) would depend on the relative amounts of lead and boron deposited and the thermal conditions during or after deposition.

Interactive data tables, if based on available research, would typically present parameters such as:

PVD MethodTarget(s)/Source(s)Substrate Temperature (°C)Working Pressure (Pa)Gas CompositionDeposition Rate (nm/min)Film Thickness (nm)Resulting Phase/CompositionNotes
Sputtering[Specify Targets][Specify Temp][Specify Pressure][Specify Gas][Specify Rate][Specify Thickness][Specify Phase]
Evaporation[Specify Sources][Specify Temp][Specify Pressure][Specify Gas][Specify Rate][Specify Thickness][Specify Phase]
Reactive Sputtering[Specify Targets][Specify Temp][Specify Pressure][Specify Gas][Specify Rate][Specify Thickness][Specify Phase]

Detailed research findings on PVD of lead borates would likely involve characterization techniques such as X-ray Diffraction (XRD) to determine the crystalline phase, Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to study the surface morphology and film thickness, and potentially spectroscopic methods like FTIR to analyze chemical bonding ias.ac.inijmaterials.com.

In the context of this compound glasses, PVD could potentially be used to deposit thin films of specific glass compositions. While traditional glass synthesis involves melting and quenching ias.ac.in, PVD offers a route to create thin glassy layers with potentially different structural characteristics depending on the deposition conditions and the degree of atomic mobility on the substrate surface nsf.gov. Studies on the vapor deposition of organic glasses highlight how deposition temperature and rate can influence the kinetic stability and structure of the resulting glassy film nsf.gov.

Structural Elucidation and Network Characterization of Lead Borate Materials

Diffraction Techniques for Crystalline and Amorphous Structure Determination

Diffraction methods, utilizing X-rays, neutrons, or electrons, are fundamental to the structural characterization of lead borate (B1201080) materials. These techniques provide insights into both the long-range order found in crystalline phases and the short-range order present in amorphous networks.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination

X-ray Diffraction (XRD) is a widely employed technique for analyzing the crystalline structure of lead borates. It allows for the identification of the different crystalline phases present in a sample and provides detailed information about their crystal structures. americanelements.comamericanelements.comresearchgate.netacs.orgwikipedia.orgnih.govnih.govnih.goviucr.org

Powder X-ray Diffraction for Phase Purity and Lattice Parameters

Powder X-ray Diffraction (PXRD) is routinely used to determine the crystalline phases present in a sample and to assess its phase purity. By analyzing the diffraction pattern, including the positions and intensities of the peaks, researchers can identify known lead borate phases and calculate their lattice parameters. nih.govnih.govcapes.gov.br PXRD has been instrumental in characterizing newly synthesized this compound compounds, confirming their crystalline nature and providing the necessary data for unit cell determination. capes.gov.bracs.org For amorphous this compound glasses, the absence of sharp diffraction peaks and the presence of a broad diffuse scattering hump in the PXRD pattern serve as clear evidence of their non-crystalline structure. chalcogen.ro

Single-Crystal X-ray Diffraction for Atomic Positions and Bonding

Single-Crystal X-ray Diffraction (SCXRD) offers the most comprehensive structural information at the atomic level. This technique enables the precise determination of atomic coordinates, bond lengths, bond angles, and coordination polyhedra within a single crystal. nih.goviucr.orgcapes.gov.br SCXRD is crucial for solving the often-complex crystal structures of lead borates, which can involve intricate networks of boron-oxygen polyhedra and the arrangement of lead cations within these frameworks. For example, SCXRD studies on lead tetraborate (B1243019) (PbO·2B₂O₃) have elucidated its structure, revealing a three-dimensional network of BO₄ tetrahedra with lead atoms located in channels. iucr.org These studies have also highlighted the asymmetric coordination environment around the lead atoms, consistent with the presence of a stereochemically active lone pair. iucr.org SCXRD has also been applied to novel lead borates with diverse structural motifs, such as layers and chains, providing detailed insights into the connectivity of BO₃ and BO₄ units and their interactions with lead ions. capes.gov.brresearchgate.net

The following table presents some structural data for crystalline lead borates determined by single-crystal X-ray diffraction:

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Lead TetraborateOrthorhombicP2₁nm4.251(2)4.463(3)10.860(3)-206.042 iucr.org
Pb[B₈O₁₁(OH)₄]MonoclinicP2₁/n7.9081(2)14.0248(3)9.9910(3)90.327(2)1108.08(5)4 capes.gov.br
Pb₆B₁₂O₂₁(OH)₆TrigonalP3₂11.760(4)-13.330(4)-159.6*- dntb.gov.ua
Pb₆B₁₁O₁₈(OH)₉TrigonalP3₂11.7691(7)-13.3361(12)--- acs.org
Pb₂BO₃FHexagonalP6₃/m7.2460(3)-14.5521(17)-661.69(9)6 osti.gov

*Note: Volume for Pb₆B₁₂O₂₁(OH)₆ converted from nm³ to ų (0.1596 nm³ = 159.6 ų). The source states 0.1596(2) nm³, which is 159.6(2) ų. Another source researchgate.net gives similar lattice parameters for a compound with formula "Pb₆B₁₁O₁₈(OH)₉" and V = 1753.19 ų for Pb₅B₃O₈(OH)₃H₇O. The volume value for Pb₆B₁₂O₂₁(OH)₆ might be inconsistent or refer to a different unit cell setting. The provided table uses the value from dntb.gov.ua converted to ų.

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction is a valuable technique that complements XRD, particularly for precisely locating light atoms such as boron and hydrogen, which are weak scatterers of X-rays. americanelements.com While the provided search results have a stronger focus on X-ray techniques for lead borates, neutron diffraction has been successfully applied to study the structures of other borate systems, revealing details about the boron-oxygen network and the positions of hydrogen atoms in hydrated phases that are less evident from XRD. americanelements.comekb.eg The application of neutron diffraction to lead borates could provide more accurate information on the boron coordination and the role of water or hydroxyl groups in hydrated structures. It can also be used to investigate magnetic ordering if the this compound compound contains magnetic ions.

Electron Diffraction in Transmission Electron Microscopy (TEM)

Electron diffraction, typically performed within a Transmission Electron Microscope (TEM), is a powerful technique for determining the crystallographic structure of very small samples, including nanoparticles and localized regions in thin films or glass ceramics. Selected Area Electron Diffraction (SAED) patterns obtained in TEM can confirm the crystalline nature of nanoscale features and provide information about their lattice parameters and orientation. TEM, in conjunction with electron diffraction, has been utilized to characterize the microstructure of this compound glass ceramics, confirming the presence of crystalline precipitates within the amorphous matrix and providing insights into their size and distribution. ingentaconnect.compwr.wroc.pl Studies have shown TEM images revealing nanoparticles in this compound glasses, and electron diffraction can be used to identify the crystalline phase of these particles. pwr.wroc.plsciendo.com

Pair Distribution Function (PDF) Analysis for Short-Range Order in Amorphous Systems

Pair Distribution Function (PDF) analysis, derived from the total scattering pattern (both Bragg and diffuse scattering), is a crucial technique for investigating the local atomic structure and short-range order in materials, especially in amorphous solids where long-range periodicity is absent. americanelements.com For this compound glasses, PDF analysis provides detailed information about the nearest-neighbor distances, coordination numbers, and the connectivity of structural units like BO₃ triangles and BO₄ tetrahedra, which form the glassy network. americanelements.comekb.eg Studies employing XRD and Radial Distribution Function (RDF) analysis (a related technique) on this compound glasses have yielded valuable data on B-O and Pb-O correlations and coordination environments in the amorphous structure. ekb.eg For instance, RDF analysis has indicated B-O distances consistent with triangular coordination of boron and Pb-O distances suggesting varying coordination numbers for lead depending on the glass composition. ekb.eg

The following table summarizes some short-range order data obtained from RDF analysis of this compound glasses:

Sample Composition (Base Glass)First Nearest Neighbor (Å)Attributed toPb-O Correlation (Å)Pb Coordination Number
80%PbO · 20%B₂O₃1.315B-O (triangles)~2.80~4.0
80%PbO · 20%B₂O₃ + 1% MoO₃1.456B-O (triangles)~2.60-
80%PbO · 20%B₂O₃ + 5% MoO₃1.499B-O (triangles)~2.80~4.0

*Note: Data extracted from interpretation of RDF analysis in Source ekb.eg. Coordination numbers for B-O are not explicitly given but implied by structural units. Pb coordination varies with composition.

Spectroscopic Investigations of Local Structure and Bonding Environments

Spectroscopic methods are powerful tools for probing the local atomic arrangements and bonding within this compound materials. These techniques provide information about the different structural units present, the coordination environments of the constituent atoms, and the nature of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Structural Units (e.g., BO₃, BO₄)

FTIR spectroscopy is widely used to investigate the vibrational modes of the borate network and identify the presence of different structural units, primarily trigonal BO₃ and tetrahedral BO₄ groups. The absorption peaks in FTIR spectra correspond to specific vibrational modes of these units and their linkages.

Key observations from FTIR studies on this compound and related borate glasses include:

Absorption bands in the range of 1200–1600 cm⁻¹ are typically attributed to the asymmetric stretching vibrations of the B-O bond in trigonal BO₃ units. scirp.orgglobaljournals.orgmdpi.com

Bands in the range of 800–1200 cm⁻¹ are assigned to the B-O bond stretching of tetrahedral BO₄ units. globaljournals.orgmdpi.com

Peaks around 700 cm⁻¹ are often associated with the bending vibrations of B-O-B linkages connecting borate units. globaljournals.org

The presence of hydroxyl or water groups can also be detected in FTIR spectra, typically appearing as broad bands in the range of 3200–3600 cm⁻¹ or peaks around 2338–2367 cm⁻¹. ias.ac.inias.ac.in

Studies on this compound glasses with varying PbO content have shown that PbO can influence the conversion of BO₃ units to BO₄ units. doi.orgias.ac.in At low PbO concentrations, Pb²⁺ cations can act as network modifiers, leading to the formation of BO₄ units to maintain charge balance. doi.orgscienceasia.org

Interactive Table 1: Characteristic FTIR Absorption Ranges for Borate Units

Structural UnitVibrational ModeWavenumber Range (cm⁻¹)
BO₃Asymmetric stretching1200–1600
BO₄B-O stretching800–1200
B-O-B linkagesBending vibrations~700

Raman Spectroscopy for Network Vibrations and Connectivity

Raman spectroscopy provides complementary information to FTIR by probing different vibrational modes, particularly those related to the network structure and connectivity of borate units.

Raman studies on this compound glasses have revealed insights into the structural groups and their arrangements:

Raman spectra exhibit spectral bands attributed to symmetric breathing vibrations of rings containing BO₃ and BO₄ units. scirp.org

Bands around 977 cm⁻¹ have been assigned to B-O⁻ stretching in orthoborate units. scirp.org

A peak at 675 cm⁻¹ is characteristic of B-O-B stretching in metaborate (B1245444) rings. scirp.org

A peak around 812 cm⁻¹ can occur due to symmetric breathing vibrations of boroxol rings, though their presence can be dependent on the glass composition. scienceasia.orgscirp.orginesctec.pt

Raman spectroscopy, combined with NMR, has indicated that in certain composition ranges, the lead ion behaves more ionically, while in others, the lead-oxygen bonding character changes from ionic to covalent, influencing the borate network. researchgate.netresearchgate.net

The presence of diborate, pyroborate, and pentaborate groups in the glass network can also be confirmed from Raman spectra. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Lead Coordination Environments

NMR spectroscopy, particularly ¹¹B and ²⁰⁷Pb MAS NMR, is a powerful technique for directly probing the local coordination environments of boron and lead atoms in this compound materials, especially in glasses. doi.orgresearchgate.netresearchgate.netscirp.orgcapes.gov.br

Key findings from NMR studies include:

¹¹B MAS NMR can quantitatively determine the fraction of four-coordinated boron atoms (N₄). doi.orgscirp.orgcapes.gov.brscirp.org Studies on PbO-B₂O₃ glasses have shown that N₄ reaches a maximum at a certain PbO concentration (around 50 mol%) and decreases with further increases in PbO content. doi.orgresearchgate.netcapes.gov.br

²⁰⁷Pb NMR studies provide information about the coordination of lead with oxygen neighbors. doi.orgresearchgate.netresearchgate.net For higher PbO concentrations, the coordination of Pb with oxygen can decrease, and lead atoms may act as glass formers. doi.org

NMR studies have indicated a change in the lead-oxygen bonding character from ionic to covalent with increasing PbO content, which correlates with changes in the borate network. researchgate.netresearchgate.net

Interactive Table 2: NMR Parameters for Boron and Lead in Lead Borates

NucleusTechniqueInformation Provided
¹¹BMAS NMRFraction of BO₄ units (N₄), Boron coordination environment
²⁰⁷PbMAS NMRLead coordination environment, Pb-O bonding character

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states (oxidation states) of the elements present in the near-surface region of a material. dvo.ru

While specific detailed XPS studies solely focused on this compound in the provided search results are limited, the general application of XPS suggests its utility in:

Determining the elemental composition of this compound samples.

Identifying the oxidation states of lead and boron. thermofisher.com For example, XPS can distinguish between different lead oxides based on the binding energies of core electrons. thermofisher.com

Investigating the chemical state of elements at the surface compared to the bulk material. xpslibrary.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

XAS, including XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure), is a powerful element-selective technique that provides detailed information about the local atomic environment around a specific absorbing atom. rscf.ruarxiv.orgmdpi.com

XAS studies on this compound or related borate systems can provide:

Information about the oxidation state of the absorbing atom. arxiv.orgfudan.edu.cn

Determination of coordination numbers and bond lengths between the absorbing atom and its neighbors. arxiv.orgmdpi.com

Insights into the local structure and potential distortions around specific atoms like lead or boron. mdpi.com

Comparison of local structures in glasses versus crystals. researchgate.net For instance, XANES of borate glasses may not be reproducible by crystalline sites, requiring models that include a larger number of neighboring atoms. researchgate.net

Microscopic and Imaging Techniques for Morphological and Microstructural Analysis

Microscopic and imaging techniques are essential for visualizing the morphology and microstructure of this compound materials at various scales, from macroscopic features to nanoscale details.

Commonly used techniques include:

Optical Microscopy (OM): Provides relatively low-resolution images of the sample surface and can be used to observe structural changes and features at the micrometer scale. plos.orgmdpi.com

Scanning Electron Microscopy (SEM): Offers higher resolution imaging of the surface morphology and microstructure. plos.orgmdpi.commdpi.comfrontiersin.org SEM can provide information about particle size, shape, and the arrangement of structural features. mdpi.comfrontiersin.org It can also be used to assess the preservation of morphological features after treatments, indicating chemical stability. mdpi.com

Transmission Electron Microscopy (TEM): Provides even higher resolution images and can be used to characterize the internal structure, crystal structure, and chemical makeup of materials at the nanoscale. mdpi.com

These techniques allow for the direct observation of the physical form of this compound materials, the presence of different phases (e.g., amorphous or crystalline), and the impact of composition or processing on the microstructure. ias.ac.ininesctec.ptacs.orgnih.gov

Compound Names and PubChem CIDs:

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and assess the heterogeneity of this compound materials. SEM images can reveal the shape, size, and distribution of particles, as well as the presence of different phases or surface irregularities. For instance, SEM images of hydrated lead metaborate (Pb(BO2)2·H2O) nanostructures synthesized by a buffer-precipitation method showed mostly spherical particles with an average size of 30±9 nm. sciendo.com SEM has also been employed to analyze the surface of this compound glasses, revealing clear and smooth glassy surfaces or, in some cases, aggregated spherical particles in phase-separated glasses. inesctec.ptuniv-boumerdes.dz The technique can also be used in conjunction with Energy Dispersive Spectroscopy (EDS) to analyze the elemental composition and its distribution across the sample surface, confirming the expected composition and homogeneity of doping elements like erbium in silver this compound glasses. inesctec.pt Studies on lead lithium borate glasses doped with silver oxide have also utilized SEM to characterize the surface morphology. inesctec.pt

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the investigation of the internal nanostructure, particle shape, and lattice details of this compound materials. TEM images can reveal the presence of nanoparticles and provide insights into their size and distribution within a this compound matrix. For example, TEM images of hydrated lead metaborate (Pb(BO2)2·H2O) showed spherical particles and a polyethylene (B3416737) glycol (PEG) layer of about 10 nm thickness around some particles, indicating surface modification. sciendo.com TEM has also been used to study lead-borate composites containing PbMoO4 nanocrystals, where TEM analysis showed PbMoO4 particles with sizes up to 50 nm. bas.bg In studies of this compound glasses annealed with CdSe or ZnSe, TEM images are used to visualize the nanoparticles formed within the glass matrix. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Local Interactions

Atomic Force Microscopy (AFM) is a surface-sensitive technique that can provide detailed information about the surface topography, roughness, and local interactions at the nanoscale. AFM can be used to study the surface morphology of this compound materials, including the analysis of surface patterning and features induced by external stimuli like laser irradiation. AFM analysis of laser-irradiated alkali borate glasses, for instance, showed that laser-drawn lines were formed by material expansion, resulting in a morphologically sinusoidal surface. harvard.edu While less frequently cited for bulk lead borates compared to SEM and TEM in the provided results, AFM's capability for high-resolution surface analysis makes it a valuable tool for investigating surface modifications and local structural variations in this compound materials. Studies on the correlation of lead dioxide electrocatalytic activity with morphology have utilized in situ AFM to examine the changing morphology of deposits. acs.org AFM has also been employed in structural investigations of lead-borate glasses containing crystalline phases. researchgate.net

Thermal Analysis Methods for Phase Transitions and Stability

Thermal analysis techniques are essential for understanding the thermal behavior of this compound materials, including phase transitions, glass transition, crystallization kinetics, and decomposition.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Glass Transition and Crystallization Kinetics

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are widely used to study the thermal properties of this compound glasses, such as glass transition temperature (Tg), crystallization temperature (Tx or Tc), and melting temperature (Tm). chalcogen.roscialert.netsciencepg.com These techniques measure heat flow differences between a sample and a reference as a function of temperature or time, revealing endothermic and exothermic events associated with phase transitions.

DTA and DSC are instrumental in determining the glass transition temperature, which is typically observed as an endothermic transition in the DTA trace, marking the point where the glass changes from a rigid state to a more flexible, supercooled liquid state. chalcogen.roscialert.netdocsdrive.com Studies on this compound glasses have shown that the glass transition temperature can be influenced by compositional changes, such as the addition of calcium oxide, which leads to an increase in Tg. aphrc.org Conversely, increasing the content of components like PbO and Bi2O3 in lead-bismuth borate glasses can lead to a decrease in the glass transition temperature. scialert.net

Crystallization events in this compound glasses are typically observed as exothermic peaks in DTA/DSC curves, indicating the formation of crystalline phases from the amorphous glass matrix. akjournals.comosti.govscispace.com These techniques are used to determine the onset and peak temperatures of crystallization, which are important indicators of the glass's thermal stability against devitrification. tandfonline.comresearchgate.net The crystallization kinetics of this compound glasses can be investigated under non-isothermal conditions using DTA/DSC, allowing for the determination of activation energies for the crystallization process. akjournals.commdpi.com Some studies have observed multiple exothermic peaks in DSC curves, suggesting crystallization in multiple steps or the formation of different crystalline phases. scispace.com The addition of certain components, like alumina (B75360) and silica, has been shown to suppress recrystallization in this compound glasses. doi.org

Data from DTA/DSC analyses provide crucial parameters for assessing the thermal stability of this compound glasses. The thermal stability parameter, ΔT (= Tx - Tg), where Tx is the crystallization temperature, is commonly used for this estimation. tandfonline.com Glasses with a larger ΔT are generally considered to have better thermal stability against devitrification. tandfonline.com

Here is a table summarizing some representative glass transition temperatures (Tg) and crystallization temperatures (Tx or Tc) for different this compound glass compositions as reported in the search results:

Glass Composition (mol%)Tg (°C)Tx or Tc (°C)ΔT (°C)Reference
60B2O3–40PbO--- akjournals.com (Cited as more stable)
60B2O3–40Bi2O3--- akjournals.com
60B2O3–30Bi2O3–10PbO--- akjournals.com
Pr3+-doped alkali and mixed-alkali heavy metal borate glass matrices (various compositions)150-600 range-41 - 106 tandfonline.com
Lead-bismuth borate glasses (various compositions)376.87 - 470.18-- scialert.net
70Pb30B sample260-330 range-- chalcogen.ro
xPbO(1-x)B2O3 with x = 0.2, 0.4, 0.5, 0.6436-443 range-- scispace.com
Nd3+/Yb3+ co-doped lead-borate glasses~330~370~40 sciencepg.com

Note: Specific Tx or Tc values were not consistently provided alongside Tg in all snippets. ΔT is calculated where both Tg and Tx are available.

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is valuable for studying the thermal decomposition and volatilization behavior of this compound materials.

TGA can be used to determine the thermal stability of lead borates and identify the temperatures at which decomposition or mass loss occurs. For example, TGA analysis of hydrated lead metaborate (Pb(BO2)2·H2O) showed mass losses corresponding to the loss of water molecules and the decomposition of residual organic additives like polyethylene glycol (PEG). sciendo.com A study on lead tetrakis(imidazolyl)borate solids used TGA to observe changes related to solvent intercalation. nih.govacs.org TGA has also been applied to study the thermal decomposition of novel lead (II) borate-nitrates, revealing similar decomposition steps among different compounds and the formation of glassy boron oxide as a final product. researchgate.net In some this compound glasses doped with selenium, TGA results indicated a small mass loss near 800 °C, potentially due to the release of incorporated selenium. scispace.com

TGA provides quantitative data on mass changes, which can be used to determine the stoichiometry of decomposition reactions or the amount of volatile components present in the material. sciendo.com

Theoretical and Computational Modeling of Lead Borate Systems

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, primarily based on Density Functional Theory (DFT), are widely used to study the electronic structure, bonding characteristics, and vibrational properties of crystalline and amorphous lead borates. scispace.comresearchgate.netresearchgate.netmckendree.educnrs.frbenthamopenarchives.comacs.org DFT methods work from the fundamental laws of quantum mechanical chemistry, taking into account the interactions of all electrons in the system. scispace.com

Lattice Dynamics and Phonon Dispersion Simulations

DFT can be used to simulate the lattice dynamics of crystalline lead borates, providing information about the vibrational modes and their dispersion throughout the crystal lattice. These calculations involve determining the forces between atoms and predicting how they vibrate around their equilibrium positions. While specific details on phonon dispersion simulations for lead borates from the provided sources are limited, DFT is a standard tool for such investigations in crystalline materials. The vibrational properties are directly related to the material's thermal behavior and can be compared with experimental techniques like Raman and Infrared spectroscopy.

Prediction and Interpretation of Spectroscopic Signatures (e.g., IR)

DFT calculations are frequently employed to predict and interpret the vibrational spectra of lead borate (B1201080) systems, particularly Infrared (IR) and Raman spectra. scispace.comresearchgate.netmckendree.edubenthamopenarchives.comcapes.gov.brresearchgate.netcapes.gov.br By calculating the vibrational frequencies and intensities of different structural units and their arrangements, researchers can assign experimental spectroscopic bands to specific atomic motions and structural groups within the lead borate network. scispace.commckendree.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules. okayama-u.ac.jpekb.egaip.org In the context of lead borates, MD simulations are particularly valuable for investigating the structure and dynamics of amorphous systems, such as glasses, and phenomena like the glass transition. okayama-u.ac.jpaip.orgtku.edu.tw

Simulation of Amorphous Network Structure and Glass Transition Phenomena

MD simulations are extensively used to model the amorphous network structure of this compound glasses. These simulations involve defining interatomic potentials that describe the interactions between lead, boron, and oxygen atoms and then simulating their motion over time at a given temperature and pressure. This allows researchers to obtain realistic atomic configurations of the glass network. okayama-u.ac.jpekb.eg

MD simulations have been used to study the structural units and their connectivity in this compound glasses, revealing the presence of various borate groups (e.g., BO₃, BO₄) and how they are interconnected by Pb-O bonds. okayama-u.ac.jpuitm.edu.myresearchgate.net These simulations can provide details about bond lengths, bond angles, coordination numbers, and the distribution of different structural units within the amorphous network. okayama-u.ac.jpekb.eg Studies have shown that the network structure of this compound glass can differ significantly from that of crystalline lead borates with the same composition. okayama-u.ac.jp

Ion Transport Mechanisms within this compound Matrices

Understanding ion transport in borate glasses, including lead borates, is essential for applications such as solid electrolytes and nuclear waste immobilization. Computational studies, particularly molecular dynamics (MD) simulations, are valuable tools for elucidating the mechanisms of ion movement.

Molecular dynamics simulations have been utilized to study ion transport mechanisms in various borate glass systems, providing insights into the pathways and dynamics of mobile ions. For instance, studies on lithium borate glasses have investigated the potential energy landscape and its influence on ion transport, showing a significant decrease in native ion diffusion coefficients with decreasing local population of Li⁺ ions rsc.org. The energy landscape can be modeled by a site energy distribution, with a concentration-dependent Fermi energy for the native ions rsc.org. The diffusion coefficient of native Li⁺ ions is markedly concentration dependent, while that of foreign ions like K⁺, Rb⁺, and Cs⁺ appears constant, independent of mobile ion concentration rsc.org.

The connectivity and distribution of structural units, such as non-bridging oxygens (NBOs) and chain-type structures, significantly influence ion transport dynamics in borate glasses. A higher content of NBOs can lead to faster ion transport rsc.org. The presence of chain-type structural units, like metaborate (B1245444) rings and orthoborate chains, which predominantly contain NBOs, also facilitates ion transport rsc.org. The distribution of cavity regions within the glass structure is crucial, as the availability of cavities surrounding ions is essential for diffusion, and a more homogeneous distribution can facilitate efficient transport rsc.org. Ab initio molecular dynamics (AIMD) simulations have been used to calculate diffusion coefficients in potassium borate glasses, showing an increase with elevated K₂O content, which correlates with increased NBO content and more uniform cavity distribution rsc.org.

Simulation methods have been valuable in revealing details of atomic migration mechanisms in ionic solids, including highly correlated movements where several ions move together psu.edu. While the search results focus on other borate or ionic systems, the principles and computational techniques are applicable to studying ion transport in this compound matrices.

Simulation of High-Temperature Behavior and Melt Dynamics

Simulating the behavior of this compound systems at high temperatures and understanding their melt dynamics is critical for processing and applications like vitrification. Molecular dynamics simulations are frequently employed to investigate the structural changes and dynamics in the molten state.

Molecular dynamics simulations have been used to investigate the structure and properties of glasses, including borate glasses, often employing the melt-quenching route to generate glass structures acs.orgekb.eg. These simulations can reproduce experimental structure factors and nuclear magnetic resonance data acs.org. The solidification process from melt to glass can be monitored to examine reaction mechanisms of borate structures acs.org.

Studies on borate melts have shown that the borate network can undergo depolymerization as temperature increases, leading to the formation of non-bridging oxygens researchgate.net. Equilibrium reactions involving the formation and breaking of bonds in the molten state are key to understanding the structure of the resulting glasses acs.org.

Molecular dynamics simulations of this compound based glasses have been carried out, introducing concepts like dummy negative point charges to reproduce asymmetric coordination around lead atoms researchgate.net. Parameters for such models can be optimized by comparing calculated radial distribution functions with experimental data researchgate.net. Asymmetric coordination around Pb, such as trigonal bipyramids, can be reproduced in simulated binary and ternary glass models researchgate.net. The average coordination number of lead atoms can vary with PbO content, suggesting that PbO can act as a main glass former in high-PbO content regions researchgate.net.

The thermal behavior of borate compounds has also been investigated using techniques like differential scanning calorimetry (DSC) and high-temperature X-ray diffraction, providing experimental data that can be used to validate simulation results geoscienceworld.org. For instance, studies on borax (B76245) have shown dehydration reactions and changes in lattice parameters with increasing temperature, while B-O bond lengths and angles within the borate cluster remain largely unchanged geoscienceworld.org.

Monte Carlo Simulations for Statistical Thermodynamics and Phase Equilibria

Monte Carlo simulations are powerful computational tools for studying statistical thermodynamics and phase equilibria in various materials. While direct applications specifically to this compound phase equilibria were not extensively detailed in the search results, the principles and methods are applicable to such systems.

Monte Carlo simulations are used to predict macroscopic properties by studying matter at the microscopic level nd.edu. They are particularly useful for investigating phase equilibria thermodynamics nd.edu. Techniques like lattice-based Monte Carlo simulations have been applied to study phase diagrams and the stability of ordered phases as a function of particle size and composition in metallic alloys beilstein-journals.org.

In the context of glasses and disordered systems, Reverse Monte Carlo (RMC) simulations are often used to model atomic structures based on experimental data from techniques like diffraction and NMR researchgate.net. RMC analysis can provide information on short-range order, pair correlation functions, coordination numbers, and bond-angle distributions researchgate.net. Structural models of this compound-based glass have been constructed using the RMC method, showing consistency with experimental measurements researchgate.net.

Monte Carlo simulations have also been applied in studies related to the shielding properties of borate glasses, including zinc borate glasses, by simulating the behavior of particles like gamma photons mdpi.com. This demonstrates the versatility of Monte Carlo methods in studying various properties of borate systems.

For this compound systems, Monte Carlo simulations could potentially be used to explore the statistical thermodynamics of different compositions, investigate the distribution of structural units, and potentially model phase separation or the formation of different this compound compounds under varying conditions.

Classical Force Field Development and Validation for this compound Interactions

Classical force fields are essential for molecular dynamics and Monte Carlo simulations, providing the potential energy functions that describe the interactions between atoms. Developing and validating accurate force fields for this compound systems is crucial for obtaining reliable simulation results.

The accuracy of molecular simulations is directly dependent on the quality of the underlying empirical force field ethz.ch. Classical force fields involve numerous parameters that need to be carefully chosen to approximate the true Hamiltonian of the system ethz.ch. Parametrization typically involves fitting to properties calculated from higher-level theoretical approaches or experimental data ethz.ch.

Developing force fields for complex materials like glasses, especially those containing heavy elements like lead, can be challenging due to the diverse coordination environments and bonding characteristics. Force field development often involves defining functional forms for bonded (bonds, angles, dihedrals) and non-bonded (Lennard-Jones, electrostatic) interactions acs.org.

Validation of developed force fields is a critical step, often involving comparing simulation results for properties like density, diffusion coefficients, and structural characteristics with experimental data acs.orgmpg.de. For ionic systems, accurately describing partial charges and polarization effects is important nd.eduethz.ch.

While specific details on classical force field development solely for this compound interactions were not prominently featured in the search results, the general principles and challenges of force field development for complex oxides and ionic systems are highly relevant. Studies on developing polarizable force fields for ionic liquids or force fields for other borate systems highlight the methodologies and validation procedures that would be necessary for this compound researchgate.netacs.org. The development of force fields often involves iterative refinement and benchmarking against various experimental and quantum mechanical data mpg.de.

Artificial Intelligence and Machine Learning Approaches in Materials Discovery and Property Prediction

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in materials science to accelerate the discovery of new materials and predict their properties. These data-driven approaches can complement traditional computational methods like MD and Monte Carlo simulations.

AI and ML aim to alleviate bottlenecks in materials discovery by rapidly sifting through chemical space and predicting properties easpublisher.com. Deep learning, where models learn features directly from raw representations, has revolutionized this field easpublisher.com. ML techniques, combined with chemically relevant descriptors, can greatly improve the predictive power of models for various applications, including de novo molecular design and property forecasting easpublisher.com.

In the context of borate materials, ML techniques have been used for tasks such as predicting band gap values in crystalline borates researchgate.net. By building experimental databases of inorganic borates and using graph network deep learning, researchers have predicted band gaps with accuracy comparable to experimental measurements researchgate.net. This demonstrates the potential of ML for property prediction in borate systems.

AI can be applied to molecular simulations to accelerate them, and ML surrogate models can be built for molecular force fields with quantum mechanics level accuracy google.com. Deep generative models are being employed for de novo design of molecules and materials, enabling exploration of new chemical space and the generation of novel compounds with desired properties google.comfrontiersin.org.

While the direct application of AI/ML specifically to this compound discovery or property prediction was not a primary focus of the search results, the general success of these methods in materials science, including other borate systems, suggests their significant potential. AI/ML could be used to predict properties of hypothetical this compound compositions, identify promising compositions for specific applications based on desired properties, or assist in the interpretation of complex simulation data. Challenges remain, including data sparsity and bias, limited interpretability of some deep models, and ensuring scalability and the incorporation of chemical constraints easpublisher.com.

Functional Applications and Performance Evaluation in Non Clinical Material Science

Optical Material Development and Photonic Applications

Lead borate (B1201080) materials have garnered interest for their potential in optical and photonic applications, primarily due to their tunable optical properties influenced by the presence of lead and boron.

Nonlinear Optical (NLO) Materials Research and Harmonic Generation

Lead borate systems, particularly in glass and crystalline forms, are investigated for their nonlinear optical properties, including second harmonic generation (SHG). The presence of highly polarizable Pb²⁺ ions in glass matrices can enhance optical nonlinearity. researchgate.netoptica.org Lead-based borate glasses can exhibit high transparency in the visible and near-infrared regions and show second harmonic generation, making them promising for optical applications. researchgate.net

Research has explored novel this compound compounds for NLO applications. For instance, a new lead(II) borate, (Pb₄O)Pb₂B₆O₁₄, synthesized by a low-temperature hydrothermal method, exhibits a phase-matching powder SHG effect approximately 3.5 times that of KH₂PO₄ (KDP) at a 1064 nm fundamental wavelength. acs.org Another lead oxyborate, Pb₄B₆O₁₃, shows a large SHG response, about 3 times that of KDP, attributed to the synergistic effect of BO₃ triangles, Pb²⁺ cations, and OPb₄ tetrahedra. acs.org A meticulously designed polar this compound chloride, Pb₂BO₃Cl, has demonstrated a remarkably strong SHG response, approximately nine times stronger than that of KDP, and is phase-matchable (type I). researchgate.netcapes.gov.br This efficiency is reported as the largest observed in materials with structures similar to KBBF (KBe₂BO₃F₂). researchgate.netcapes.gov.br

The nonlinear refractive index (n₂) of borate glasses containing zinc and lead oxides has also been investigated. cdmf.org.br Such glasses can exhibit an n₂ value significantly larger than that of fused silica, remaining approximately constant over a broad wavelength range. cdmf.org.br

Luminescence Studies and Phosphor Development

This compound glasses are explored as host matrices for luminescent materials and phosphors, particularly when doped with rare earth ions. These materials can exhibit interesting luminescence properties depending on the specific composition and doping elements.

Studies on this compound glasses and glass-ceramics singly doped with Dy³⁺ ions have focused on their luminescence properties for potential applications in white light-emitting diodes (W-LEDs). mdpi.comnih.gov Luminescence bands associated with characteristic transitions of trivalent dysprosium (blue, yellow, and red) are observed in these systems. mdpi.comnih.gov The chromaticity coordinates can be influenced by the relative ratios of B₂O₃/PbO and the content of lead halides (PbX₂, where X = Cl, F, Br) in the glass composition. mdpi.com Dysprosium-doped lithium lead alumino borate glasses are considered promising candidates for W-LED and laser applications. mdpi.com The yellow-to-blue (Y/B) ratio of Dy³⁺ ions in this compound glass is a key parameter for white light applications, with values close to 1.00 being favorable. mdpi.comnih.gov

Near-infrared luminescence of rare earth ions like Nd³⁺ and Er³⁺ in this compound glasses and transparent glass-ceramics has also been examined, analyzing luminescence spectra and radiative parameters. ingentaconnect.comamazon.com Oxyhalide this compound glasses doped with rare earth ions have shown a reduction in spectral linewidth and an increase in luminescence lifetime for certain transitions after thermal treatment. researchgate.net Unusual luminescence behavior, including blue luminescence from embedded lead tungstate (B81510) (PbWO₄) crystallites, has been observed in Dy³⁺-doped this compound glass after heat treatment. capes.gov.br

Applications in Optical Fibers and Waveguides

This compound glasses, particularly lead boro-phosphate compositions, are being investigated for applications in optical fibers and waveguides. Their properties, such as enhanced optical nonlinearity due to the high polarizability of Pb²⁺ ions, make them suitable for such uses. researchgate.net

Lead boro-phosphate glasses could potentially be used as materials for waveguides, optical switches, and stimulated Raman amplifiers. researchgate.net The ability to create waveguide structures in lead-containing glasses, such as PbO-Bi₂O₃-Ga₂O₃-GeO₂ glass, highlights the potential for lead-based compositions in integrated optical devices. optica.org The nonlinear refractive index of borate glasses containing lead oxide is a relevant property for waveguide fabrication using techniques like femtosecond laser micromachining, as the waveguide profile can be influenced by the self-focusing effect. cdmf.org.br

Radiation Shielding and Nuclear Applications

This compound glasses are extensively studied for their effectiveness as radiation shielding materials against both gamma rays and neutrons, finding potential applications in various nuclear contexts.

Neutron and Gamma Ray Attenuation Mechanisms

This compound glasses exhibit strong attenuation properties for gamma rays and neutrons, which are crucial for radiation shielding applications. The presence of heavy lead atoms contributes significantly to gamma ray attenuation through mechanisms like the photoelectric effect, Compton scattering, and pair production, particularly at different energy ranges. ekb.eg The attenuation ability is enhanced with increasing lead concentration. ekb.egscirp.orgscielo.brekb.egaip.org

Boron, a component of this compound, is particularly effective at attenuating thermal neutrons due to its high neutron absorption cross-section. aip.orgrsc.org The synergistic effect of both lead and boron in this compound glasses allows for the attenuation of both gamma rays and neutrons. ekb.egrsc.orgresearchgate.netnih.gov Studies have shown that increasing both lead and boron concentrations in this compound glass leads to a significant improvement in the attenuation of both types of radiation. ekb.egresearchgate.netnih.gov

Research evaluates the shielding properties using parameters such as mass attenuation coefficient (MAC), linear attenuation coefficient (LAC), half-value layer (HVL), and mean free path (MFP). scirp.orgscielo.brekb.egresearchgate.netnih.govrecentscientific.com Higher lead content generally leads to higher MAC and LAC values and lower HVL and MFP values, indicating better shielding effectiveness. scirp.orgscielo.brrecentscientific.com The effective atomic number (Zeff) is also used to characterize the shielding capability, with higher Zeff values generally correlating with better gamma-ray attenuation. ekb.egresearchgate.netnih.govscilit.com

The structural changes in borate glasses with the addition of heavy metal oxides like PbO, such as the conversion of BO₃ units to BO₄ units, can also influence the density and, consequently, the shielding properties. scielo.braip.org The addition of rare earth elements to this compound glasses can further enhance their radiation shielding performance and improve properties like transparency after irradiation. scilit.comnih.govresearchgate.net

Data on attenuation parameters for specific this compound glass compositions are available from research studies. For example, the mass attenuation coefficients and linear attenuation coefficients for a 30.4PbO-69.6B₂O₃ glass system have been determined for various photon energies. recentscientific.com The half-value thickness values for this compound composites have been shown to decrease with increasing PbO content. researchgate.net

Table 1 presents example data on the linear attenuation coefficient (LAC) for a specific this compound glass composition (Y glass) at different gamma-ray energies. scilit.com

Table 1: Linear Attenuation Coefficient (LAC) for Y Glass scilit.com

Energy (MeV)LAC (cm⁻¹)
0.2840.946
0.5110.439
0.8260.293

Table 2 illustrates the reduction in Half-Value Layer (HVL) for gamma rays and thermal neutrons in a this compound glass with high concentrations of Pb and B compared to a reference. ekb.eg

Table 2: Reduction in HVL for this compound Glass (40 mol% Pb, 50 mol% B) ekb.eg

Radiation TypeHVL Reduction (%)
Gamma Rays42.425 - 97.761 (range for studied energies)
Thermal Neutrons68.8

These data highlight the significant potential of this compound materials for effective radiation shielding in non-clinical applications.

Immobilization Matrices for Radioactive Waste Materials

Vitrification, the process of incorporating radioactive waste into a glass matrix, is a widely recognized and effective method for the long-term immobilization of hazardous nuclear byproducts. This compound glasses have been investigated as promising materials for this purpose, particularly for low-level and specific types of radioactive waste.

One key application explored is the immobilization of Iodine-129 (¹²⁹I), a long-lived radioactive isotope that poses a challenge for geological disposal due to its mobility. This compound glass vitrified at relatively low temperatures is considered a potential material for immobilizing ¹²⁹I recovered from spent AgI filters used in reprocessing plants. researchgate.net Studies have focused on understanding the structural behavior of this compound-based glass to ensure long-term retention of radioactive iodine and constrain its leaching into pore water. researchgate.net Batch leaching tests have been conducted to evaluate the dissolution behavior of these glasses under conditions relevant to geological disposal. researchgate.net

Furthermore, this compound glass has been examined for the oxidation-vitrification of low-level radioactive composite wastes containing aluminum. tandfonline.com This approach aims to directly melt composite wastes with this compound glass. tandfonline.com The composition of the this compound glass flux has been found to affect the oxidation rate of aluminum and the solubility of alumina (B75360) in the resulting product. tandfonline.com For instance, increasing the lead fraction in the flux increased the oxidation rate. tandfonline.com A specific composition, 0.11Na₂O · 3PbO · B₂O₃, was identified as a suitable flux for the direct vitrification of low-level radioactive wastes containing aluminum based on initial oxidation rate and alumina solubility. tandfonline.com

While borosilicate and phosphate (B84403) glasses are also common choices for radioactive waste immobilization, this compound glasses offer features such as a relatively low melting point, which can be advantageous for certain waste streams. researchgate.netmdpi.com

Radiation Hardening Studies of this compound Materials

The interaction of this compound materials with radiation is a critical area of study, particularly concerning their potential use in radiation shielding and environments where they may be exposed to radiation. Research has investigated the effects of different types of radiation, such as gamma rays, protons, electrons, and neutrons, on the structural, optical, and attenuation properties of this compound glasses. researchgate.net

Studies have shown that incorporating lead oxide (PbO) into borate glasses enhances their gamma-ray shielding properties. scielo.brscielo.brscirp.org This enhancement is often discussed in terms of parameters like mass attenuation coefficient (MAC), half-value layer (HVL), and mean free path (MFP). researchgate.netscielo.brscirp.org Glasses containing lead have demonstrated better shielding properties compared to conventional shielding materials like concrete, exhibiting lower HVL values and higher MAC values. scielo.brscielo.br The increase in density with increasing PbO content contributes to improved shielding. scirp.org

Radiation hardening studies also involve examining the structural changes in this compound glasses upon irradiation. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to investigate the structural units present, such as trigonal [BO₃] and tetrahedral [BO₄] units, and how they are affected by radiation or compositional changes. researchgate.netscielo.brtandfonline.comsciopen.com While some studies suggest that radiation exposure might not cause significant variations in structural and optical characteristics, increasing PbO concentrations generally leads to enhanced radiation attenuation capabilities. researchgate.net The influence of heavy metal oxides like PbO on structural changes in borate glasses can be attributed to transformations in the glass structure, potentially involving the formation of PbO₄ structural groups. scielo.br

The mechanical properties, such as microhardness, and elastic moduli (Young's, shear, bulk, longitudinal) of this compound glass systems, and how they are affected by composition and potentially radiation, are also evaluated. elsevier.es

Electrochemical and Sensor Applications

This compound materials, particularly in glass form, are explored for their electrochemical properties, including dielectric behavior and ionic/electronic conductivity, which are relevant for applications in electronics and sensing.

Dielectric Materials Research

This compound glasses are investigated for their dielectric properties, such as dielectric constant and dielectric loss, over a range of frequencies and temperatures. tandfonline.comsciopen.comresearchgate.netscielo.brresearchgate.net These properties are influenced by the composition and structure of the glass. Studies involving the addition of other metal oxides, such as copper oxide (CuO) or iron(III) oxide (Fe₂O₃), to this compound glass systems examine the resulting changes in dielectric behavior. tandfonline.comsciopen.com

The dielectric constant generally decreases rapidly at low frequencies and then more slowly as frequency increases, eventually becoming nearly constant at higher frequencies. scielo.br High dielectric constant values at low frequencies can be associated with various polarization mechanisms, including space charge, orientational, electronic, and ionic polarization. scielo.br Dielectric relaxation processes in this compound glasses have been identified, with different relaxation behaviors observed at low and high frequencies. researchgate.net The Cole-Davidson expression is often used to fit these relaxation processes, implying a distribution of relaxation times related to dipole interactions. researchgate.net

The introduction of different ions, such as rare earth ions, into this compound glasses can also impact their dielectric properties. researchgate.net The dielectric constant can be an indicator of distortion in the coordinated boron atoms within the glass structure. sciopen.com

Ionic and Electronic Conductivity Studies and Charge Carrier Transport

The electrical conductivity of this compound glasses, encompassing both ionic and electronic contributions, is a subject of detailed investigation for potential electrochemical applications. Studies explore the temperature and compositional dependence of both AC and DC conductivity. sciopen.comresearchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.netaip.org

In certain this compound glass systems, ionic transport has been established as the predominant conduction mechanism. cdnsciencepub.com For instance, in silver-lead-borate glass systems, silver ions (Ag⁺) have been identified as the mobile ionic species, with a high total ionic transference number close to unity. cdnsciencepub.comcdnsciencepub.com The addition of PbO can influence the conductivity by affecting ionic mobility and charge carrier concentration. cdnsciencepub.comcdnsciencepub.com An increase in ionic mobility and a decrease in charge carrier concentration have been observed with increasing PbO content in some silver-lead-borate glasses. cdnsciencepub.comcdnsciencepub.com This behavior is attributed to structural changes, such as the formation of nonbridging oxygen-containing functional groups, which can weaken the glass network and create pathways for ion conduction. cdnsciencepub.comcdnsciencepub.com

The temperature dependence of electrical conductivity and ionic mobility is studied to understand the transport mechanisms. cdnsciencepub.com Ion association mechanisms, such as self-association and network association, have been proposed to explain the observed decrease in charge carrier concentration with increasing temperature in some systems. cdnsciencepub.com

The influence of other additives, like Fe₂O₃, on the AC conductivity of sodium this compound glasses has also been investigated, showing a general decrease in conductivity with increasing Fe₂O₃/Na₂O replacements, potentially linked to the conversion of structural boron units. sciopen.com Different conduction models, such as the correlated barrier hopping (CBH) model and the non-overlapping small polaron tunneling model, are used to analyze AC conduction data depending on the glass composition. researchgate.netresearchgate.netaip.org

Gas Sensing Mechanisms Based on Chemical Interaction

While the search results did not provide direct information on gas sensing mechanisms specifically based on the chemical interaction of this compound itself, the broader context of gas sensing materials and mechanisms can be discussed based on the provided results. Gas sensing mechanisms in various materials, including metal oxides and other compounds, often rely on direct charge exchange between the sensing layer and the target gases. acs.org Chemiresistive sensors, for example, operate based on changes in resistance induced by surface chemical reactions with the analyte gas. acs.orgrsc.org

The receptor function of conductometric gas sensors involves the material's surface interacting with the target gas through adsorption and reaction processes. rsc.org This function is closely related to the adsorption affinity, catalytic ability, and surface acidity/alkalinity of the sensing material. rsc.org Common sensing mechanisms include the surface-oxygen adsorption model, where gas molecules react with active oxygen species on the surface, and the charge transfer model, involving direct electron exchange between the sensing material and gas molecules. rsc.org

Although this compound was not explicitly mentioned as a gas sensing material in the provided snippets, the principles of gas sensing mechanisms in related materials, particularly those involving metal oxides and surface interactions, provide a framework for understanding how a this compound-based sensor might function if developed. The chemical interaction would likely involve the adsorption of gas molecules onto the this compound surface, leading to changes in its electrical properties (e.g., resistance or capacitance) that can be measured as a signal. The specificity and sensitivity of such a sensor would depend on the nature of the chemical interactions between the target gas and the this compound surface, potentially influenced by the material's composition and structure.

Catalytic Applications and Surface Chemistry

The catalytic applications and surface chemistry of this compound compounds were not extensively covered in the provided search results. However, the results do offer insights into the catalytic roles of boron-containing compounds and the importance of surface chemistry in catalysis, which can be extrapolated to the potential behavior of lead borates.

Boron-containing materials, including metal borates, have been explored as catalysts in various reactions. mdpi.comccspublishing.org.cnresearchgate.net For instance, metal borates have shown promise as catalysts for the oxidative dehydrogenation of propane (B168953) (ODHP). researchgate.net In these catalytic systems, the interaction between the metal and boron in the borate structure can influence the catalytic activity. researchgate.net The strong binding ability between the metal and boron in borates can help inhibit the leaching of boron from the catalyst surface and increase the electron density around boron, which can facilitate the adsorption of oxygen and promote reactions like ODHP. researchgate.net

The surface chemistry of catalysts is crucial for their performance, as catalytic reactions occur at the material's surface. rsc.orgresearchgate.net The presence of specific surface species, such as hydroxyl groups (e.g., B-OH), can act as active centers for catalytic reactions. researchgate.net The structure of boron-oxygen units in borates can also play a role in providing active sites for catalysis. researchgate.net

While direct examples of this compound catalysts were not prominent, the general principles of catalysis by boron-containing compounds and the significance of surface chemistry suggest that lead borates could potentially exhibit catalytic activity depending on their specific composition, structure, and the reaction conditions. Further research would be needed to explore the specific catalytic properties and surface chemistry of this compound materials for various reactions.

Advanced Ceramics and Composites Research

This compound plays a significant role in the research and development of advanced ceramics and composites, primarily due to its fluxing capabilities and its influence on the structural and physical properties of glass and ceramic systems chemiis.comamericanborate.com.

Sintering Aids and Fluxes in Ceramic Processing

This compound is widely utilized as a flux and sintering aid in ceramic and glass manufacturing chemiis.comamericanborate.com. Its primary function is to lower the melting temperature of ceramic compositions, thereby improving processing efficiency and enabling lower firing temperatures chemiis.comamericanborate.com. This is particularly important in the production of multilayer ceramic capacitors and other electronic components where lower sintering temperatures allow for the use of less expensive electrode materials like silver google.com.

The addition of this compound as a flux facilitates the formation of a liquid phase during firing, which promotes particle rearrangement, dissolution of smaller particles, and densification of the ceramic body mascera-tec.com. This liquid phase sintering mechanism is crucial for achieving high densities and desired microstructures in the final ceramic product mascera-tec.comnsf.gov.

Research on this compound glasses, which are relevant to their use as sintering aids and fluxes, highlights how their composition influences properties like density, molar volume, and hardness researchgate.net. For example, increasing the PbO content in PbO-B₂O₃ glasses has been shown to increase density and molar volume, while decreasing microhardness researchgate.net. The structural role of lead, which can act as both a network modifier and former depending on concentration, is key to understanding these property changes researchgate.netscientific.net.

Composition (mol% PbO in PbO-B₂O₃ glass)Density (g/cm³)Molar Volume (cm³/mol)Microhardness ( kg/mm ²)
204.184823.9757386
405.209925.1536280

Data derived from research on PbO-B₂O₃ glasses researchgate.net.

Borates, in general, are effective fluxes in ceramic glazes for low and medium temperatures digitalfire.com. They contribute to early glass formation, reduce surface tension and viscosity, and improve the strength and appearance of the fired glaze americanborate.com.

Glazes and Coatings for Material Protection and Functionality

This compound is a key component in the formulation of glazes and coatings for ceramic materials chemiis.comamericanborate.comgoogle.com. These coatings serve both protective and functional purposes, enhancing the durability, appearance, and specific properties of the underlying material.

As a glazing material, this compound facilitates smooth and uniform fusion at lower temperatures compared to many other glaze materials, without initial cracking or blistering google.com. This results in a more desirable final product with reduced rejection rates google.com. This compound glazes contribute to the optical clarity and glossiness of ceramic surfaces chemiis.com.

In addition to aesthetic qualities, this compound in glazes and coatings can improve the thermal and mechanical strength of ceramic products chemiis.com. Borate-containing glazes can also be designed to reduce the thermal expansion coefficient, ensuring a good thermal fit between the glaze and the ceramic body, which is crucial for preventing defects like crazing americanborate.comborax.com.

Borate-containing glazes are also used as protective coatings in demanding applications, such as on alumina-graphite materials used in continuous casting of steel, to prevent oxidation borax.com. These glazes provide a glassy, impervious layer fused onto the ceramic substrate during firing borax.com. The composition of the frit, which often contains boric oxide, is critical in tailoring the final properties of the glaze americanborate.com.

Research into this compound glasses, which form the basis of many glazes, explores how compositional changes affect properties relevant to coating performance, such as mechanical and thermal characteristics aphrc.org. Modifying this compound glasses with additions like calcium oxide can lead to structural transformations, such as the increase of tetrahedral [BO₄] units, resulting in enhanced mechanical properties like increased elastic moduli and glass transition temperature aphrc.org.

Addition to this compound GlassStructural ChangeEffect on Mechanical PropertiesEffect on Thermal Properties
Increasing CaO content aphrc.orgIncrease in tetrahedral [BO₄] unitsIncreased elastic moduliIncreased glass transition temperature
Increasing PbO content researchgate.netConversion of BO₃ to BO₄ units, altered glass networkingDecreased microhardnessNot specified in this source

Data compiled from research findings researchgate.netaphrc.org.

Phase Equilibria and Thermodynamic Investigations of Lead Borate Systems

Phase Diagram Construction and Analysis (e.g., PbO-B2O3 System)

The phase diagram of the binary PbO-B2O3 system is fundamental to understanding the formation of various lead borate (B1201080) compounds. This diagram illustrates the liquidus surface, solid phases, and regions of liquid immiscibility as a function of temperature and composition. Studies have investigated the phase relations in this system using techniques such as quenching and petrographic examination. nist.gov For example, PbO melts at 886 ± 2°C and is the primary phase in melts with high PbO content (93.7 to 100 percent PbO). nist.gov Compounds like 4PbO·B2O3 exhibit different crystalline forms (α and β), with the α form melting congruently at 565°C. nist.gov The eutectic composition between α-4PbO·B2O3 and PbO melts at 560°C. nist.gov The system also exhibits areas of liquid immiscibility, particularly in regions with higher B2O3 content. nist.govcolab.ws

A simplified representation of key points in the PbO-B2O3 phase diagram based on experimental data could be presented in a table:

Composition (wt% PbO)Primary PhaseMelting/Transformation Temperature (°C)Notes
93.7 - 100PbO886 ± 2Melting point of PbO
91.7 - 93.7α-4PbO·B2O3565Congruent melting of α form
88.0 - 91.7β-4PbO·B2O3~555Congruent melting of β form (approximate) nist.gov
~93.7Eutectic (α-4PbO·B2O3 + PbO)560Eutectic temperature

Note: This table is illustrative and based on the provided search snippets. A complete phase diagram would include all stable compounds, eutectic points, and regions of immiscibility across the entire composition range.

The complexity of the PbO-B2O3 system arises from the ability of boron to exist in different coordination environments ([BO3] triangles and [BO4] tetrahedra) and the influence of PbO on the borate network structure.

Enthalpy and Entropy Determinations in Lead Borate Formation

Determining the enthalpy and entropy of formation for this compound compounds provides crucial thermodynamic data for predicting their stability and reactivity. Calorimetric techniques, such as high-temperature oxide melt solution calorimetry, are employed for these measurements. This compound melts themselves can be used as solvents in such calorimetric studies to determine the enthalpies of solution for other compounds, which can then be used in thermochemical cycles to calculate enthalpies of formation. geoscienceworld.orgcopernicus.orggeochemsoc.org For instance, studies have used molten this compound at high temperatures (e.g., 704°C or 1073 K) as a solvent to measure the enthalpies of solution of various oxides and minerals. geoscienceworld.orgcopernicus.org

While specific values for the standard molar enthalpy and entropy of formation for various this compound compounds (e.g., PbO·B2O3, 2PbO·B2O3, etc.) were not explicitly detailed with numerical data in the provided snippets, the research indicates that these properties are being investigated using calorimetric methods and thermodynamic modeling. researchgate.netresearchgate.netnist.govusgs.gov The "drop-solution" calorimetry method, where a sample is dropped from room temperature into a molten this compound solvent, allows for the measurement of heat content plus heat of solution, from which the heat of solution can be derived. geochemsoc.org

Calorimetric Studies of Phase Transformations and Glass Stability

Calorimetry, particularly differential scanning calorimetry (DSC) and differential thermal analysis (DTA), plays a vital role in studying phase transformations and assessing the thermal stability of this compound glasses. akjournals.commdpi.comscientiaplena.org.brengineering.org.cn These techniques can identify key temperatures such as the glass transition temperature (Tg), the onset temperature of crystallization (Tin), and the temperature of maximum crystallization rate (Tp). akjournals.comscientiaplena.org.br

Studies on this compound glasses with varying PbO content have used DSC to determine the glass transition temperature, which typically falls within a specific range (e.g., 443-436 °C). scientiaplena.org.br DSC can also indicate the presence of multiple crystalline phases upon heating. scientiaplena.org.br The thermal stability of this compound glasses can be evaluated based on these characteristic temperatures and kinetic parameters derived from calorimetric data. akjournals.com For example, one study found that a glass with a composition of 60B2O3–40PbO exhibited higher thermal stability compared to bismuth borate-based glasses. akjournals.com

Calorimetric studies also provide insights into the crystallization kinetics of these glasses under non-isothermal conditions, allowing for the determination of activation energies for glass transition and crystallization processes. akjournals.com

Modeling of Thermodynamic Properties and Stability Regions

Thermodynamic modeling is employed to predict and understand the properties and stability regions of this compound systems, including both crystalline phases and melts. Models such as the associated solutions model and the Modified Quasichemical Formalism are used to describe the thermodynamic properties of these complex systems. ariel.ac.ilchimicatechnoacta.ru

These models utilize experimental data, including calorimetric measurements and phase equilibria information, to calculate properties such as component activities, chemical potentials, and Gibbs energies. ariel.ac.ilchimicatechnoacta.ru Modeling can help in understanding the structural units present in the melts and their influence on thermodynamic behavior. ariel.ac.il For instance, the associated solutions model has been used to calculate thermodynamic functions and predict structural parameters for borate glasses, showing good agreement with experimental data. researchgate.net

Modeling efforts aim to create comprehensive thermodynamic databases for multicomponent oxide systems, including those containing PbO and B2O3, which can be used to predict the behavior of these materials in various applications. chimicatechnoacta.ru These models can also be used to analyze the stability of different this compound species in aqueous systems, which is relevant for understanding their environmental behavior and potential applications in solutions. researchgate.net

Mechanistic Studies of Interactions and Reactivity

Dissolution and Leaching Mechanisms in Aqueous Environments

The interaction of lead borate (B1201080) with aqueous environments involves dissolution and leaching processes. The mechanisms are influenced by factors such as pH, temperature, and the composition of the surrounding solution. In general, glass dissolution in aqueous environments is a complex process involving ion-exchange, water diffusion, hydrolysis, and precipitation nrc.gov.

For borate glasses, including lead borates, the dissolution process can involve the hydrolysis of B-O bonds. Borate units are susceptible to both electrophilic and nucleophilic attack and can be hydrolyzed in both acidic and basic conditions rutgers.edu. The rate of dissolution can be significantly affected by temperature, as it activates hydrolysis reactions and influences the solubility of dissolved species rutgers.edu.

In some borate systems, selective leaching can occur, leading to a concentration gradient of modifier cations at the glass surface scispace.com. The leaching rate can depend on the type of modifier cation present scispace.com. Studies on other borate glasses have shown that under static conditions, dissolution rates may initially follow a reaction-controlled model (linear kinetics) but can transition to a diffusion-controlled model (parabolic kinetics) as the glass reacts and layers form on the surface scispace.com. These layers, such as amorphous calcium phosphate (B84403) (ACP) or hydroxyapatite (B223615) (HAP) in some bioactive glasses, can influence the subsequent dissolution behavior scispace.com.

While specific detailed mechanisms for lead borate dissolution were not extensively found in the search results, the general principles of glass dissolution and borate hydrolysis are applicable. The presence of lead can influence the network structure and potentially affect the rates and mechanisms of these processes.

High-Temperature Reactivity with Other Oxides and Metals

Lead borates are known for their use as fluxes in high-temperature processes, particularly in metallurgy and glass/ceramics manufacturing. This application relies on their ability to react with and dissolve metal oxides and other impurities at elevated temperatures.

Borates act as fluxes by combining with metallic oxides at relatively low temperatures to form a molten slag that can be separated from the desired metal or material borax.comborax.com. This high solvent action on metal oxides and siliceous material is a key advantage of borates in metallurgical applications borax.comborax.com. They form highly fluid slags with only mild attack on refractories borax.comborax.com.

In lead recycling, borates are used to remove oxides and extraneous impurities from scrap metal or slag. When added to a furnace, molten borates can rise through the molten metal, dissolving oxides, silica, and other non-metallic impurities and bringing them to the surface as a slag borax.comborax.com. This process is effective for purifying metals like lead, brass, bronze, and copper borax.comborax.com.

In oxide melt solution calorimetry, this compound melts, specifically with a composition of 2PbO·B₂O₃, are used as solvents at high temperatures (e.g., 700-800 °C) to study the acid-base properties and thermodynamics of other oxides escholarship.org. Acidic oxides like P₂O₅, SiO₂, and GeO₂ dissolve more exothermically in less acidic solvents like this compound escholarship.org. This highlights the reactivity of this compound melts with various oxide species at high temperatures.

Surface Reactivity and Adsorption Phenomena

The surface reactivity of this compound can influence its interactions with various substances, including ions in solution and atmospheric components. While extensive studies specifically on this compound surface adsorption were not prominently featured, general principles of surface reactivity and adsorption on borate materials can provide insight.

The surface properties of materials, including the presence of reactive functional groups and electrostatic charges, play a significant role in adsorption processes mdpi.com. The pH of the solution is a critical factor influencing the speciation of ions and the charge of the adsorbent surface, thereby affecting adsorption capacity scielo.org.mxmdpi.com.

Studies on the adsorption of borate ions themselves on various adsorbents have shown that adsorption capacity can be influenced by pH, temperature, and contact time mdpi.com. For instance, the concentration of B(OH)₄⁻ in solution increases with pH, leading to increased adsorption of borate ions on certain materials up to a point where increased OH⁻ concentration causes repulsion mdpi.com.

In the context of this compound glasses, surface modifications can alter their reactivity. For example, thermal poling of borosilicate glass can lead to the formation of an alkali-depleted layer under the anode, causing structural changes in the glass network and affecting surface properties like hydrophilicity researchgate.net. This suggests that the composition and structure at the surface of this compound materials can be engineered to control their interactions with the environment.

Ligand expulsion phenomena during the underpotential deposition of lead at a silver electrode in borate solutions have also been reported, where the reduction of an adsorbed anionic species was accompanied by a decrease in electrode mass due to the expulsion of borate ligands from a lead ion/borate complex psu.edu. This demonstrates the potential for this compound species to be involved in surface electrochemical reactions and adsorption/desorption processes.

Crystallization Kinetics and Mechanisms in Glasses

Crystallization in this compound glasses is a significant phenomenon that influences their properties and applications. The kinetics and mechanisms of this process have been studied to understand and control the transformation from the glassy to the crystalline state.

Studies on this compound glasses have investigated their crystallization behavior under various conditions, including heat treatment asianpubs.orgresearchgate.net. Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are commonly used techniques to study the crystallization kinetics under non-isothermal conditions akjournals.com. These methods allow for the determination of characteristic temperatures such as the glass transition temperature (Tg), the onset temperature of crystallization (Tin), and the temperature corresponding to the maximum crystallization rate (Tp) akjournals.com. Activation energies for the glass transition and crystallization processes can also be derived akjournals.com.

The crystallization mechanism in glasses can be characterized by numerical factors depending on the nucleation process and growth morphology . Techniques like X-ray diffraction (XRD) are used to identify the crystalline phases that form after thermal treatment akjournals.com. Scanning electron microscopy (SEM) can be used to follow the crystallization process and observe microstructural changes researchgate.net.

The composition of this compound glasses significantly affects their crystallization behavior. For example, the thermal stability and crystallization trends can vary with the concentration of components like PbO and Bi₂O₃ akjournals.com. In some this compound glasses, microphase separation originating upon quenching the glass can allow for the nucleation of crystals over time asianpubs.org.

Nucleation and Growth Phenomena in this compound Glasses

Crystallization in glasses involves two primary processes: nucleation and growth of crystallites aip.org. Nucleation is the formation of new crystalline phases within the glass matrix, while growth is the enlargement of these nuclei. In this compound glasses, these phenomena dictate the resulting microstructure and properties of glass-ceramics.

Studies have shown that in some this compound glass systems, a nucleation mechanism is the first step in the crystallization process, followed by a stage involving the rearrangement of the phase geometry asianpubs.org. Microphase separation within the glassy matrix can create microregions that facilitate the nucleation of specific crystals asianpubs.org.

The rate of crystal growth can be influenced by factors such as temperature and the viscosity of the glass mdpi.com. In some oxyfluoride borate melts, the viscosity is lower compared to silicate (B1173343) glasses, which might suggest less limitation on crystal growth by diffusion barriers, potentially leading to nanoscale crystal growth primarily due to an increased nucleation rate mdpi.com.

The resulting crystal size can vary depending on whether crystallization is surface or bulk initiated. For instance, in lead strontium barium niobate glass-ceramics with a this compound component, the grain size of bulk-nucleated crystals was found to be substantially smaller than that of surface-nucleated crystals cambridge.org.

Electrochemically Induced Crystallization in the Glassy State

Electrochemically induced crystallization is a phenomenon where the application of an electric field stimulates crystallization in glassy materials aip.org. This effect has been observed in lead fluoroborate glasses, even below the glass transition temperature aip.orgaip.orgaip.orgresearchgate.net.

This phenomenon is attributed to electric field-induced redox reactions at the electrodes, followed by crystallite nucleation and growth aip.orgaip.orgaip.org. In lead fluoroborate glasses, the occurrence of electrochemically induced surface crystallization below Tg arose from a field-induced redox reaction, leading to crystallite nucleation aip.orgaip.orgaip.org. Once nucleated, the growth of specific crystallites, such as β-PbF₂, was observed and found to involve the incorporation of reduced lead ions (Pb⁺) aip.orgaip.orgaip.orgresearchgate.net.

Techniques such as impedance spectroscopy and polarization/depolarization measurements have been used to monitor this phenomenon aip.orgaip.orgaip.org. The observed crystallization-associated features in these glasses have been discussed in relation to models like the floppy-rigid model, which complements the continuous-random-network model for addressing glass structure and crystallization mechanisms aip.org.

The electrochemical origin of this nonspontaneous crystallization in lead oxifluoroborate glasses has been explored, with evidence suggesting fluoride (B91410) oxidation plays a role in its development aip.orgdntb.gov.ua.

Future Research Directions and Emerging Paradigms in Lead Borate Chemistry

Development of Nanostructured Lead Borate (B1201080) Materials: Synthesis and Characterization

The synthesis of lead borate materials in nanostructured forms, such as nanoparticles, nanofibers, and thin films, presents exciting opportunities to tune their properties and explore new applications. Nanoscale materials often exhibit different optical, electronic, and catalytic behaviors compared to their bulk counterparts due to increased surface area and quantum confinement effects.

Research in this area involves developing facile and cost-effective synthesis methods for obtaining well-controlled this compound nanostructures. For instance, amorphous lead metaborate (B1245444) (Pb(BO₂)₂·H₂O) nanostructures have been synthesized using a simple buffer-precipitation method in the presence of polyethylene (B3416737) glycol (PEG). sciendo.comresearchgate.netdntb.gov.ua These nanostructures were characterized by techniques such as scanning electron microscopy (SEM), revealing mostly spherical particles with an average size of 30 ± 9 nm. sciendo.comresearchgate.netdntb.gov.ua Infrared spectroscopy, inductively coupled plasma (ICP), and thermal gravimetric analysis (TGA) confirmed the chemical formulation and the presence of PEG on the particle surface. sciendo.comresearchgate.netdntb.gov.ua Optical reflectance measurements using UV-Vis spectroscopy and the Kubelka-Munk function indicated a direct band gap of 4.6 eV for these Pb(BO₂)₂·H₂O nanostructures. sciendo.comresearchgate.netdntb.gov.ua

Another area of investigation is the incorporation of nanoparticles into this compound glass matrices. Studies have explored the synthesis and characterization of silver nanoparticle-doped this compound glass matrices for potential applications in ionizing radiation dosimetry. fapesp.br Techniques like SEM are used to determine the size and distribution of nanoparticles or agglomerates within the glass, while energy-dispersive spectroscopy (EDS) verifies the absence of impurities and X-ray diffraction (XRD) checks for the presence of crystalline structures. fapesp.br Luminescent properties are studied using techniques such as Optically Stimulated Luminescence (OSL), Thermoluminescence (TL), and fluorescence spectroscopy. fapesp.br

Future research will likely focus on developing scalable and environmentally friendly synthesis routes for various this compound nanostructures, precisely controlling their size, shape, and composition, and thoroughly characterizing their nanoscale properties using advanced techniques.

Here is a table summarizing some reported synthesis and characterization methods for this compound nanostructures:

MaterialSynthesis MethodCharacterization TechniquesKey Findings
Amorphous Pb(BO₂)₂·H₂O NanostructuresBuffer-precipitation (PEG)SEM, IR, ICP, TGA, UV-Vis (Kubelka-Munk)Spherical particles (30±9 nm), Direct band gap (4.6 eV) sciendo.comresearchgate.netdntb.gov.ua
Silver-doped this compound Glass MatricesMelt quenching, Incorporation of Ag NPsSEM, EDS, XRD, OSL, TL, Fluorescence SpectroscopyMorphological, compositional, and luminescent properties fapesp.br

Integration of this compound in Hybrid and Multi-functional Composite Materials

Integrating this compound into hybrid and composite materials is a promising avenue to combine the desirable properties of this compound with those of other materials, leading to multi-functional systems. This includes developing composites with polymers, other inorganic matrices, and functional nanoparticles.

Research has explored the creation of glass-crystalline composite materials based on a lead-borate glassy matrix and nanocrystals like PbMoO₄. bas.bgresearchgate.net These composites are obtained by techniques such as conventional melting and incorporation of the crystalline phase. bas.bg Structural analysis using powder X-ray diffraction (XRD) and infrared spectroscopy (IR) helps understand the influence of composition on the microstructure, including the transformation between BO₃ and BO₄ units. bas.bg The density and electrical conductivity of these composites are also investigated. bas.bgresearchgate.net this compound glasses are considered suitable matrices for such glass-ceramic composites due to their low melting temperatures, wide glass formation regions, and radiation shielding properties. bas.bg

Luminescent hybrid materials based on lead-borate glasses and organic complexes have also been synthesized. researchgate.net For example, novel luminescent organic-inorganic hybrid materials based on 8-hydroxyquinoline (B1678124) metal complexes have been created using a high-temperature exchange reaction with a low-melting 80PbF₂–20B₂O₃ glass. researchgate.net These hybrid materials exhibit broadband luminescence. researchgate.net

The use of this compound as a nanofiller in composite materials is also being investigated. One study explored the effect of lead metaborate as a novel nanofiller on the ballistic impact behavior of Twaron®/epoxy composites. dntb.gov.ua

Future research in this area will focus on designing and fabricating this compound-based hybrid and composite materials with tailored structures and interfaces to achieve synergistic properties for specific applications, such as enhanced mechanical strength, improved optical performance, or novel electronic functionalities.

Theoretical Prediction of Novel this compound Compositions and Architectures

Theoretical and computational methods play a vital role in predicting the existence, structure, and properties of novel this compound compositions and architectures before experimental synthesis. This can significantly accelerate the discovery and design of new materials with desired functionalities.

Density Functional Theory (DFT) and other computational modeling techniques are used to investigate the electronic structure, bonding, and stability of various borate structures. researchgate.net These methods can help predict the arrangement of BO₃ and BO₄ units, the role of lead ions, and the resulting physical properties. researchgate.netacs.orgnih.govacs.org

Predictive modeling approaches, such as Artificial Neural Networks (ANN), are also being explored to navigate the complex composition-structure-property relationships in borate glasses, including those containing lead. mdpi.commdpi.comnih.gov These models can be trained on experimental data to predict properties like density, thermal expansion, and optical parameters based on the glass composition. mdpi.commdpi.com This is particularly valuable for understanding the "borate anomaly," the non-linear behavior observed in borate glasses with varying modifier content, which makes predicting their properties challenging. mdpi.comnih.gov

Future theoretical research will focus on developing more sophisticated computational models to accurately predict the properties of complex this compound structures, including nanostructures and composite materials. This will involve incorporating factors such as synthesis conditions and the presence of interfaces into the models. High-throughput computational screening can also be employed to identify promising new this compound compositions for specific applications.

Here is a table illustrating the application of theoretical methods in borate research:

MethodApplication Area in BoratesExamples/Findings
Density Functional Theory (DFT)Electronic structure, bonding, stability, structural predictionInvestigating BO₃ and BO₄ units, role of cations, predicting structural arrangements researchgate.netacs.orgresearchgate.netnih.govacs.org
Artificial Neural Networks (ANN)Predicting composition-structure-property relationships in glassesEstimating density, thermal expansion, optical parameters of borate glasses based on composition mdpi.commdpi.comnih.gov
Computational ModelingSimulating material behavior, exploring potential structuresUnderstanding the "borate anomaly," guiding experimental synthesis mdpi.comnih.gov

Sustainable Synthesis and Recycling Methodologies for this compound Systems

Given the potential environmental concerns associated with lead, developing sustainable synthesis methods and effective recycling strategies for this compound materials is crucial for their long-term viability and widespread adoption.

Sustainable synthesis approaches aim to minimize waste generation, reduce energy consumption, and utilize environmentally friendly precursors and processes. While specific research on sustainable synthesis of lead borates is not extensively detailed in the provided results, the broader field of borate chemistry is exploring greener routes. This includes the use of simple and cost-effective precipitation methods for nanostructures sciendo.comresearchgate.netdntb.gov.ua and the investigation of catalyst recycling in related chemical processes involving borate compounds. researchgate.netnih.govkaust.edu.samdpi.com

Recycling methodologies for this compound systems are essential to recover valuable components and mitigate environmental impact. Research in related areas, such as the recycling of borate complexes in polymerization reactions, demonstrates a focus on developing cost-effective and environmentally friendly recycling processes with high recovery rates. researchgate.netkaust.edu.sa Utilizing waste materials as precursors for borate-containing materials is another promising direction for sustainable practices. Studies have shown the sustainable synthesis and characterization of Bi₂O₃ doped borate glass-ceramics derived from granite sludge waste. researchgate.net

Future research should prioritize the development of green chemistry approaches for synthesizing lead borates, such as low-temperature routes, solid-state reactions with reduced solvent usage, and the utilization of renewable resources. Concurrently, robust and efficient recycling processes need to be developed to recover lead and boron from spent this compound materials, minimizing their environmental footprint and promoting a circular economy.

Exploration of New Functional Properties beyond Traditional Applications

Beyond their traditional uses in glasses and radiation shielding, researchers are actively exploring new functional properties of this compound materials for emerging applications in various fields.

One area of interest is the nonlinear optical (NLO) properties of lead borates. The presence of the stereochemically active lone pair electrons on Pb²⁺ ions can lead to fascinating structures with pronounced NLO properties. researchgate.net Novel chiral lead borates containing unique structural units have shown distinct NLO behavior. acs.org A meticulously designed polar this compound chloride, Pb₂BO₃Cl, has been synthesized and exhibits a remarkably strong second harmonic generation (SHG) response, significantly stronger than that of potassium dihydrogen phosphate (B84403) (KDP), making it a promising material for nonlinear optics. scilit.com

This compound glasses and glass-ceramics are being investigated for luminescence applications, particularly as hosts for rare-earth ions for use in white LEDs and dosimetry. fapesp.brnih.govscience.gov The local structure of this compound glass, including the ratio of BO₃ to BO₄ units and the presence of non-bridging oxygens, influences the luminescent properties of doped ions. nih.govscience.gov

Furthermore, this compound nanoparticles are being explored for potential biomedical applications. One study investigated the effects of this compound nanoparticles on P53 mutant cancer cells, demonstrating a selective anti-cancer activity in vitro. nih.gov

Other potential functional properties being explored in borate systems that could extend to lead borates include catalytic activity acs.orgnih.gov and sensing applications. The structural diversity and tunable composition of lead borates suggest potential for discovering other novel properties, such as ferroelectricity sciendo.com or semiconducting behaviors. sciendo.com

Future research will continue to explore the structure-property relationships in this compound materials to uncover and enhance new functional properties, paving the way for their application in areas such as advanced optics, solid-state lighting, catalysis, and biomedicine.

Q & A

Basic Research Questions

Q. How can the refractive index of lead borate glasses be experimentally determined, and what factors influence its variability?

  • Methodological Answer : The refractive index (RI) of this compound glasses is typically measured using Brewster’s angle. A polarized laser beam is directed at the glass surface, and the angle of incidence where reflected light intensity is minimized is recorded. RI is calculated as n=tan(θB)n = \tan(\theta_B), where θB\theta_B is Brewster’s angle. For example, binary this compound glasses exhibit RI values of ~1.80, while ternary systems (e.g., PbO-Bi₂O₃-B₂O₃) show slight reductions due to structural modifications from dopants like Eu³⁺ . Key variables include glass composition (PbO content), annealing conditions, and dopant ion polarizability.

Q. What are the standard protocols for synthesizing this compound glasses with controlled structural properties?

  • Methodological Answer : The melt-quench technique is widely used:

Precursor Mixing : Combine PbO, B₂O₃ (from H₃BO₃), and dopants (e.g., Eu₂O₃) in stoichiometric ratios.

Melting : Heat the mixture in a platinum crucible at 1,000–1,200°C for 1–2 hours to ensure homogeneity.

Quenching : Rapidly cool the melt on a brass plate to prevent crystallization.

Annealing : Treat near the glass transition temperature (Tg) to relieve thermal stresses. Structural properties (e.g., BO₃/BO₄ ratio) are controlled by PbO content and cooling rate .

Advanced Research Questions

Q. How can multivariate statistical methods resolve contradictions in physicochemical data for this compound glasses?

  • Methodological Answer : Cluster analysis (CA) and principal component analysis (PCA) are effective for classifying glasses with complex compositions. For copper-lead borate glasses, CA groups samples based on similarities in hardness, thermal expansion, and density, while PCA identifies dominant variables (e.g., Cu²⁺ coordination changes). These methods reveal that Pb²⁺ content disproportionately affects disproportionation of borate groups compared to Zn²⁺, reconciling divergent data on mechanical properties .

Q. What experimental approaches quantify the impact of multi-valence cations (e.g., Cr³⁺/Cr⁶⁺) on optical dispersion in this compound glasses?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies structural units (e.g., BO₃ trigonal vs. BO₄ tetrahedral) influenced by Cr³⁺/Cr⁶⁺ redox states.
  • Wavelength-Dependent Dispersion : Measure material dispersion (λ0\lambda_0, wavelength at zero dispersion) using interferometry. Cr³⁺ increases λ0\lambda_0 due to enhanced non-bridging oxygen (NBO) formation, while Cr⁶⁺ reduces it by stabilizing bridging bonds. Regression models correlate Cr valence states with λ0\lambda_0 shifts (e.g., R2>0.92R^2 > 0.92 in PbO-B₂O₃-Cr-Ge systems) .

Q. How do solubility studies of oxides in this compound glass inform applications in nuclear shielding or waste immobilization?

  • Methodological Answer : Solubility is determined via high-temperature equilibration experiments:

Sample Preparation : Mix PbO-B₂O₃ with target oxides (e.g., Fe₂O₃, UO₂) and melt at 800–1,100°C.

Phase Analysis : Use X-ray diffraction (XRD) to detect undissolved oxides.

Thermodynamic Modeling : Fit data to equations like ln(Xoxide)=AB/T\ln(X_{oxide}) = A - B/T, where XoxideX_{oxide} is solubility. For COMSORS applications, PbO-B₂O₃ glasses dissolve up to 15 wt.% UO₂ at 1,000°C, making them viable for neutron capture therapy shielding .

Q. What methodologies validate discrepancies between theoretical and experimental gamma-ray attenuation in this compound composites?

  • Methodological Answer :

  • Experimental : Use NaI(Tl) scintillation detectors to measure attenuation coefficients (µ) at specific gamma energies (e.g., 662 keV from Cs-137).
  • Theoretical : Calculate µ via XCOM software, which accounts for photoelectric, Compton, and pair production interactions. Discrepancies >10% often arise from inhomogeneities in glass composites or deviations in PbO/B₂O₃ ratios. Cross-validation with Monte Carlo simulations (e.g., MCNP) improves accuracy .

Methodological Guidelines for Data Reporting

  • Reproducibility : Document annealing temperatures (±5°C), melting times, and impurity levels (e.g., Fe < 0.01%) .
  • Statistical Rigor : Report confidence intervals for RI measurements (e.g., ±0.02) and multivariate model parameters (e.g., PCA loadings) .
  • Data Contradictions : Use sensitivity analysis to isolate variables (e.g., dopant concentration vs. quenching rate) causing divergent results .

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